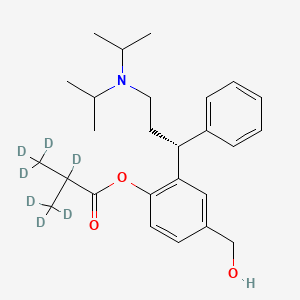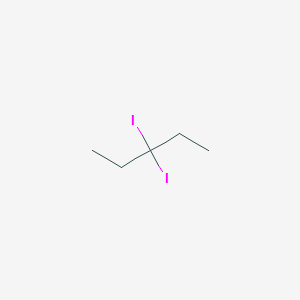
3,3-Diiodopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diiodopentane: is an organic compound with the molecular formula C5H10I2 It is a derivative of pentane where two iodine atoms are substituted at the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,3-Diiodopentane can be synthesized through the iodination of pentane derivatives. One common method involves the reaction of 3-pentanol with iodine and phosphorus triiodide. The reaction proceeds as follows: [ \text{C5H11OH} + \text{I2} + \text{PI3} \rightarrow \text{C5H10I2} + \text{H3PO3} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Diiodopentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced to form pentane by using reducing agents like lithium aluminum hydride.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Substitution: 3-pentanol.
Reduction: Pentane.
Elimination: 3-iodopent-2-ene.
Wissenschaftliche Forschungsanwendungen
3,3-Diiodopentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other iodinated compounds.
Biology: The compound can be used in radiolabeling studies due to the presence of iodine, which has isotopes suitable for tracing biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 3,3-diiodopentane in chemical reactions involves the cleavage of carbon-iodine bonds, which can be facilitated by nucleophiles or reducing agents. The iodine atoms act as leaving groups, allowing for the formation of new bonds and the generation of different products. In biological systems, iodinated compounds can interact with specific enzymes or receptors, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
3,3-Dibromopentane: Similar structure but with bromine atoms instead of iodine.
3,3-Dichloropentane: Contains chlorine atoms instead of iodine.
3,3-Difluoropentane: Fluorine atoms replace the iodine atoms.
Uniqueness: 3,3-Diiodopentane is unique due to the presence of iodine atoms, which are larger and more polarizable compared to bromine, chlorine, and fluorine. This results in different reactivity and physical properties, making it suitable for specific applications that other halogenated pentanes may not be able to fulfill.
Eigenschaften
CAS-Nummer |
66688-39-9 |
|---|---|
Molekularformel |
C5H10I2 |
Molekulargewicht |
323.94 g/mol |
IUPAC-Name |
3,3-diiodopentane |
InChI |
InChI=1S/C5H10I2/c1-3-5(6,7)4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
MORAJFQPKBZENL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}-2-cyclopropylpropanoicacid](/img/structure/B13447415.png)
![1-([1,4'-Bipiperidin]-1'-yl)-2-chloropropan-1-one](/img/structure/B13447418.png)
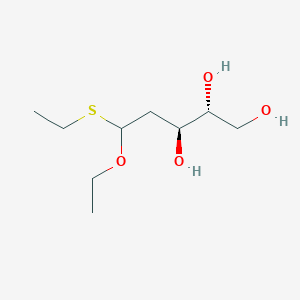
![N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride](/img/structure/B13447426.png)
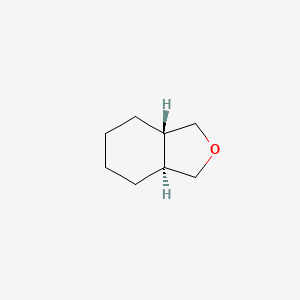
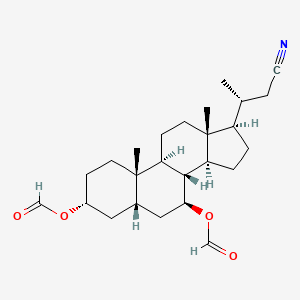

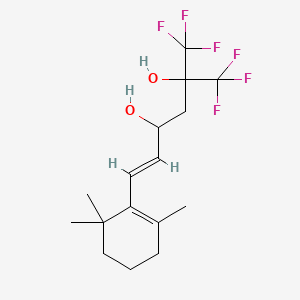
![Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B13447468.png)
![1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride](/img/structure/B13447477.png)
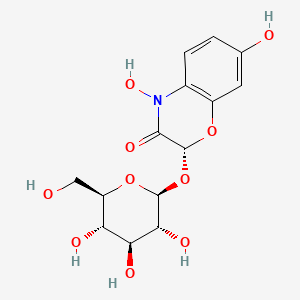

![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13447496.png)
